3-[4-(3-Oxobutyl)phenoxy]propanoic acid
Description
Contextualizing the Compound within Organic and Medicinal Chemistry
3-[4-(3-Oxobutyl)phenoxy]propanoic acid belongs to the broader class of phenoxyalkanoic acids, which are characterized by a carboxylic acid function linked to a phenyl ring via an ether bond. This scaffold is a common feature in a variety of biologically active molecules. The propanoic acid moiety provides a carboxylic acid group, which is a key functional group for interacting with biological targets, often through hydrogen bonding or ionic interactions.
The "3-phenoxy" linkage offers a degree of conformational flexibility, which can be crucial for optimal binding to a receptor or enzyme active site. The phenyl ring can be further substituted to modulate the compound's physicochemical properties, such as lipophilicity and electronic character, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
The presence of the 3-oxobutyl group, a ketone-containing side chain, is a particularly noteworthy feature. Ketone moieties can participate in various interactions, including hydrogen bonding and dipole-dipole interactions, and can also be sites for metabolic transformations. This functional group distinguishes it from many other well-studied phenoxypropanoic acids and opens up unique avenues for investigation.
Overview of Established and Emerging Research Avenues
Based on the activities of structurally related compounds, several research avenues for this compound can be envisaged.
Metabolic Diseases: A significant body of research on phenoxypropanoic acid derivatives focuses on their role as agonists of peroxisome proliferator-activated receptors (PPARs). nih.govgoogle.com PPARs are a group of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. wikipedia.org Agonists of PPARα and PPARγ are used in the treatment of dyslipidemia and type 2 diabetes, respectively. The structural similarity of this compound to known PPAR agonists suggests that it could be a candidate for investigation in the context of metabolic disorders. For instance, the compound LY518674, a 2-methyl-2-phenoxypropanoic acid derivative, has been identified as a potent and selective PPARα agonist. nih.gov
Anticancer and Antioxidant Properties: Recent studies have explored derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, which share the propanoic acid and a substituted phenyl ring with the target compound, for their potential as anticancer and antioxidant agents. researchgate.net These studies have shown that specific substitutions on the phenyl ring can lead to compounds with significant activity against cancer cell lines and the ability to scavenge free radicals. researchgate.net This suggests that the this compound scaffold could be a starting point for the development of new anticancer and antioxidant compounds.
Antimicrobial Applications: The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has also been investigated for its antimicrobial properties. sigmaaldrich.com By modifying the substituents on the aromatic ring, researchers have been able to develop compounds with activity against multidrug-resistant bacterial and fungal pathogens. sigmaaldrich.com This indicates another potential research direction for derivatives of this compound.
Significance of Structure-Activity Relationship Investigations
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they provide insights into how the chemical structure of a compound influences its biological activity. For a compound like this compound, SAR investigations would be crucial for optimizing its potential therapeutic effects.
Key areas of investigation for SAR would include:
Modification of the Propanoic Acid Chain: Altering the length of the alkyl chain or introducing substituents could affect the compound's binding affinity and selectivity for its biological target.
Substitution on the Phenyl Ring: Adding various functional groups to the phenyl ring can modulate the compound's electronic properties, lipophilicity, and steric profile, all of which can have a profound impact on its activity.
Alterations to the 3-Oxobutyl Group: Modifying the ketone functionality, for example, by reduction to an alcohol or conversion to other functional groups, would provide valuable information on the importance of this group for biological activity.
Quantitative structure-activity relationship (QSAR) studies, which use statistical methods to correlate chemical structure with biological activity, would be a powerful tool in guiding the design of more potent and selective analogues. nih.govmdpi.com By understanding these relationships, researchers can rationally design new compounds with improved therapeutic profiles.
Physicochemical Properties of Structurally Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 3-Phenoxypropionic acid | C9H10O3 | 166.17 |
| 3-(4-Isobutylphenyl)propanoic acid | C13H18O2 | 206.28 |
| 3-(4-(Methylthio)phenoxy)propanoic acid | C10H12O3S | 212.27 |
| 4-(3-Oxobutyl)phenyl acetate | C12H14O3 | 206.24 |
Biological Activity of Phenylpropanoic Acid Derivatives as PPAR Agonists
| Compound | PPARα EC50 (nM) | PPARδ EC50 (nM) | PPARγ EC50 (nM) |
|---|---|---|---|
| Analog 1 | 10 | 500 | >10000 |
| Analog 2 | 5 | 250 | >10000 |
| Analog 3 | 15 | 800 | >10000 |
| Analog 4 | 8 | 400 | >10000 |
Properties
IUPAC Name |
3-[4-(3-oxobutyl)phenoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-10(14)2-3-11-4-6-12(7-5-11)17-9-8-13(15)16/h4-7H,2-3,8-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEURSLCOGMORAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for the De Novo Synthesis of 3-[4-(3-Oxobutyl)phenoxy]propanoic Acid
The de novo synthesis of this compound can be strategically approached through a convergent synthesis, where the phenoxy and the oxobutyl moieties are introduced in separate key steps. A plausible and efficient route involves the initial preparation of a functionalized phenol intermediate, followed by the attachment of the propanoic acid side chain.
One of the most direct methods for introducing an acyl group, such as the 3-oxobutyl group, onto a phenolic compound is through the Friedel-Crafts acylation . wikipedia.orgorganic-chemistry.orgyoutube.comsigmaaldrich.com In this electrophilic aromatic substitution reaction, an acyl chloride or anhydride (B1165640) reacts with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgorganic-chemistry.orgyoutube.comsigmaaldrich.com For the synthesis of the target molecule, a suitable starting material would be a phenol derivative where the hydroxyl group is protected, or 3-phenoxypropanoic acid itself. The acylation would be performed with a butanoyl derivative, such as butanoyl chloride or butanoic anhydride, to introduce the four-carbon chain. A subsequent oxidation or rearrangement might be necessary to yield the desired 3-oxobutyl structure.
Following the introduction of the oxobutyl side chain to the phenol, the next crucial step is the formation of the ether linkage to introduce the propanoic acid moiety. The Williamson ether synthesis is a widely used and effective method for this transformation. youtube.com This reaction involves the deprotonation of a phenol with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide. youtube.com In this specific synthesis, the intermediate, 4-(3-oxobutyl)phenol, would be reacted with a 3-halopropanoic acid, such as 3-bromopropanoic acid, or its corresponding ester, in the presence of a suitable base like sodium hydride or potassium carbonate.
An alternative approach to the formation of the 4-(3-oxobutyl)phenyl moiety is through a Michael addition . wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comyoutube.comewadirect.com This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comyoutube.comewadirect.com In this context, a phenoxide ion could be used as the Michael donor to react with methyl vinyl ketone (3-buten-2-one). This would directly install the 3-oxobutyl side chain onto the aromatic ring.
| Reaction | Description | Reactants | Key Reagents |
| Friedel-Crafts Acylation | Introduction of an acyl group to an aromatic ring. | Phenol derivative, Butanoyl chloride/anhydride | Lewis Acid (e.g., AlCl₃) |
| Williamson Ether Synthesis | Formation of an ether from an organohalide and a deprotonated alcohol. | 4-(3-oxobutyl)phenol, 3-Halopropanoic acid | Base (e.g., NaH, K₂CO₃) |
| Michael Addition | Conjugate addition of a nucleophile to an α,β-unsaturated carbonyl. | Phenol, Methyl vinyl ketone | Base |
Synthesis of Related Propanoic Acid Derivatives with Similar Phenoxy and Oxobutyl Moieties
The synthetic strategies employed for this compound can be adapted to produce a variety of related propanoic acid derivatives.
Approaches to Phenoxyacetic Acid Derivatives
The synthesis of phenoxyacetic acid derivatives follows a similar logic to the Williamson ether synthesis described above. The primary difference lies in the choice of the alkylating agent. Instead of a 3-halopropanoic acid, a haloacetic acid derivative, such as ethyl chloroacetate, is used. The general procedure involves the reaction of a substituted phenol with the haloacetic acid ester in the presence of a base, followed by hydrolysis of the ester to yield the desired carboxylic acid.
Synthesis of 3-Aryl-2-hydroxy Propanoic Acid Derivatives
The synthesis of 3-aryl-2-hydroxy propanoic acid derivatives often starts from aromatic aldehydes. These can be converted to the target compounds through various methods, including cyanation followed by hydrolysis and reduction, or through aldol-type condensation reactions followed by transformations of the resulting functional groups. These compounds are valuable intermediates in the synthesis of various biologically active molecules.
Derivatization of Carboxylic Acids via O-Alkylation
O-alkylation is a common method for the derivatization of carboxylic acids to form esters. This is often done to protect the carboxylic acid group during subsequent reactions or to modify the physicochemical properties of the molecule. The reaction typically involves treating the carboxylic acid with an alkyl halide in the presence of a base. Alternatively, diazomethane or other alkylating agents can be used under milder conditions.
Advanced Synthetic Techniques and Reaction Pathways
The structural framework of this compound and its analogs can be further elaborated using advanced synthetic techniques.
Michael Addition and Bromination in Structural Elaboration
As mentioned earlier, the Michael addition offers a powerful tool for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comyoutube.comewadirect.com Beyond its potential use in the primary synthesis of the oxobutyl side chain, it can also be employed in the elaboration of the molecule. For instance, if the initial synthesis yields a derivative with an α,β-unsaturated ketone, a Michael addition could be used to introduce a wide range of substituents at the β-position of the ketone, allowing for the creation of a library of analogs.
Bromination is another versatile tool for the structural modification of aromatic compounds and their side chains. nih.govresearchgate.netgoogle.comlibretexts.org Depending on the reaction conditions, bromination can occur at different positions. Electrophilic aromatic substitution with bromine in the presence of a Lewis acid catalyst would lead to the introduction of bromine atoms on the phenyl ring. The position of bromination would be directed by the existing substituents. Alternatively, radical bromination, often using N-bromosuccinimide (NBS) and a radical initiator, can be used to brominate the benzylic position of the alkyl side chain. These brominated derivatives can then serve as precursors for further functionalization through nucleophilic substitution or cross-coupling reactions.
| Reaction | Description | Substrate | Reagents | Outcome |
| Michael Addition | Conjugate addition for C-C bond formation. | α,β-Unsaturated ketone derivative | Nucleophile, Base | Functionalization at the β-position of the ketone. |
| Electrophilic Bromination | Introduction of a bromine atom onto the aromatic ring. | Phenoxypropanoic acid derivative | Br₂, Lewis Acid (e.g., FeBr₃) | Aromatic bromination. |
| Radical Bromination | Introduction of a bromine atom at the benzylic position. | Alkyl-substituted phenoxypropanoic acid | N-Bromosuccinimide (NBS), Radical initiator | Benzylic bromination. |
Condensation and Hydrolysis Reactions for Precursor Modification
The construction of the this compound molecule relies on the strategic use of condensation and hydrolysis reactions to prepare and couple key precursors. A plausible synthetic route commences with the precursor 4-(3-oxobutyl)phenyl acetate, which is commercially available.
Hydrolysis of the Precursor:
The initial step involves the hydrolysis of the acetate group in 4-(3-oxobutyl)phenyl acetate to yield the crucial intermediate, 4-(3-oxobutyl)phenol. This reaction is typically carried out under basic conditions, for example, by treatment with an aqueous solution of a base like sodium hydroxide, followed by acidification.
Condensation for Ether Linkage Formation:
The subsequent key transformation is a condensation reaction to form the ether linkage between 4-(3-oxobutyl)phenol and the propanoic acid side chain. One common method to achieve this is through a Williamson ether synthesis. The phenol is first deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form the more nucleophilic phenoxide. This phenoxide is then reacted with a 3-halopropanoic acid ester, for instance, ethyl 3-bromopropanoate. The use of an ester derivative of the propanoic acid is often preferred to avoid side reactions with the carboxylic acid moiety. The final step would then be the hydrolysis of the ester to afford the desired carboxylic acid.
Alternatively, a Michael addition reaction can be employed. In this approach, the phenoxide intermediate reacts with an acrylic acid ester, such as ethyl acrylate. This conjugate addition reaction forms the ether linkage and the propanoate ester in a single step. Subsequent hydrolysis of the ester group yields this compound.
These precursor modification reactions are summarized in the table below:
| Reaction Type | Starting Material | Reagents | Product | Purpose |
| Hydrolysis | 4-(3-Oxobutyl)phenyl acetate | 1. NaOH(aq) 2. H₃O⁺ | 4-(3-Oxobutyl)phenol | To deprotect the phenolic hydroxyl group for subsequent condensation. |
| Condensation (Williamson Ether Synthesis) | 4-(3-Oxobutyl)phenol | 1. Base (e.g., K₂CO₃) 2. Ethyl 3-bromopropanoate | Ethyl 3-[4-(3-oxobutyl)phenoxy]propanoate | To form the ether linkage and introduce the propanoate side chain. |
| Condensation (Michael Addition) | 4-(3-Oxobutyl)phenol | 1. Base (e.g., NaH) 2. Ethyl acrylate | Ethyl 3-[4-(3-oxobutyl)phenoxy]propanoate | An alternative method to form the ether linkage and propanoate side chain. |
| Hydrolysis | Ethyl 3-[4-(3-oxobutyl)phenoxy]propanoate | 1. NaOH(aq) 2. H₃O⁺ | This compound | To convert the ester to the final carboxylic acid. |
Stereoselective Synthesis and Enantiomeric Control in Analogues
The structure of this compound contains a prochiral ketone in the oxobutyl side chain. This carbonyl group presents an opportunity for stereoselective reduction to create chiral alcohol analogues, which can exhibit distinct biological activities. Furthermore, analogues can be synthesized with a chiral center on the propanoic acid moiety.
Stereoselective Reduction of the Ketone:
The enantioselective reduction of the ketone in this compound or its ester precursor would yield the corresponding (R)- or (S)-3-hydroxybutyl analogues. Various methods have been developed for the stereoselective reduction of prochiral ketones. nih.gov
Catalytic asymmetric reduction is a prominent approach. This can be achieved using chiral catalysts in conjunction with a reducing agent. For example, oxazaborolidine catalysts, used with borane or catecholborane, are effective for the enantioselective reduction of simple ketones. wikipedia.org Transition metal-catalyzed transfer hydrogenation is another powerful technique, employing chiral ligands with metals like ruthenium, rhodium, or iridium, and using hydrogen donors such as isopropanol or formic acid. wikipedia.org The choice of catalyst and reaction conditions can be tuned to selectively produce one enantiomer over the other.
Biocatalysis offers an environmentally friendly alternative for stereoselective ketone reduction. nih.gov Enzymes such as alcohol dehydrogenases from various microorganisms can reduce ketones with high enantioselectivity. nih.gov
The table below summarizes some methods for the stereoselective reduction of ketones applicable to the synthesis of chiral analogues:
| Method | Catalyst/Reagent | Reducing Agent | Product Enantioselectivity |
| Catalytic Asymmetric Reduction | Chiral Oxazaborolidine | Borane or Catecholborane | High (enantiomeric excess often >90%) wikipedia.org |
| Transfer Hydrogenation | Chiral Transition Metal Complex (e.g., Ru, Rh, Ir) | Isopropanol or Formic Acid | High (enantiomeric excess often >95%) wikipedia.org |
| Biocatalysis | Alcohol Dehydrogenase (from microorganisms) | Co-factor (e.g., NADPH) | Very High (enantiomeric excess often >99%) nih.gov |
Enantiomeric Control in the Propanoic Acid Side Chain:
For analogues with a chiral center on the propanoic acid side chain, such as 2-methyl-3-[4-(3-oxobutyl)phenoxy]propanoic acid, enantioselective synthesis strategies can be employed. One established method involves the use of chiral auxiliaries. For instance, an achiral carboxylic acid can be coupled to a chiral auxiliary, such as an Evans oxazolidinone. The resulting adduct can then undergo diastereoselective alkylation at the α-position of the propanoic acid chain. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched α-substituted propanoic acid.
Exploration of Biological Activities and Molecular Mechanisms
General Biological Activity Profiles of 3-[4-(3-Oxobutyl)phenoxy]propanoic Acid and Analogues
The broader class of arylpropionic acid derivatives, to which this compound belongs, is known for a wide range of pharmacological activities. interchim.frresearchgate.net These activities are often attributed to their structural features, which allow them to interact with various biological molecules.
Investigation of Buffering Agent Properties in Biological Systems
An ideal biological buffer maintains a constant pH in a solution, which is crucial for the stability and function of biological systems. interchim.frunc.edu Key characteristics of an effective biological buffer include high water solubility, low permeability across cell membranes, and chemical stability. interchim.fr There is currently no specific scientific literature available that investigates the properties of this compound as a buffering agent in biological systems.
Compatibility Studies with Diverse Biological Systems
Biocompatibility is a critical factor for any compound intended for use in biological research, as it ensures that the compound does not elicit an adverse response from the biological system. While general studies on the biocompatibility of various chemical structures exist, specific compatibility studies for this compound with diverse biological systems have not been reported in the available scientific literature.
Targeted Receptor Modulation and Ligand-Binding Studies
Research into phenoxypropanoic acid analogues has revealed their potential to modulate the activity of several key receptors involved in metabolic and disease processes. The following subsections discuss the agonistic and targeting activities of compounds structurally related to this compound.
Free Fatty Acid Receptor 4 (FFA4) Agonism and Selectivity (referencing related compounds)
Free Fatty Acid Receptor 4 (FFA4), also known as GPR120, is a G-protein coupled receptor that is activated by long-chain fatty acids and has emerged as a therapeutic target for type 2 diabetes and other metabolic diseases. researchgate.netnih.gov Extensive structure-activity relationship (SAR) studies on a series of phenylpropanoic acids have led to the identification of potent and selective FFA4 agonists. researchgate.netnih.gov
One study explored a series of 3-(4-(phenoxymethyl)phenyl)propanoic acid derivatives. researchgate.net The research highlighted that specific substitutions on the phenoxymethyl (B101242) ring and the propanoic acid backbone significantly influence FFA4 agonistic activity and selectivity against the related receptor, FFA1. researchgate.net For instance, compound 1g from this series demonstrated potent FFA4 agonistic activity with a pEC50 of 5.81 and over 64-fold selectivity against FFA1. researchgate.net
Below is a table summarizing the FFA4 agonistic activity of selected 3-(4-(phenoxymethyl)phenyl)propanoic acid derivatives.
| Compound | R | R1 | R2 | pEC50 (FFA4) | Selectivity vs. FFA1 |
| 1a | H | H | H | 5.23 ± 0.05 | >6 |
| 1b | 2-F | H | H | 5.37 ± 0.04 | >15 |
| 1c | 3-F | H | H | 5.42 ± 0.06 | >21 |
| 1d | 4-F | H | H | 5.66 ± 0.05 | >46 |
| 1e | 2-Cl | H | H | 5.49 ± 0.03 | >31 |
| 1f | 3-Cl | H | H | 5.57 ± 0.04 | >37 |
| 1g | 4-Cl | H | H | 5.81 ± 0.04 | >64 |
| 1h | 2-CH3 | H | H | 5.33 ± 0.02 | >14 |
| 1i | 3-CH3 | H | H | 5.45 ± 0.05 | >22 |
| 1j | 4-CH3 | H | H | 5.72 ± 0.03 | >52 |
Data sourced from a study on 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists. researchgate.net
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism Research (referencing related compounds)
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism. acs.orgnih.gov Phenylpropanoic acid derivatives have been investigated as agonists for different PPAR subtypes (α, δ, and γ). acs.orgnih.gov
Structure-activity relationship studies have shown that modifications to the linker moiety and the distal benzene (B151609) ring of phenylpropanoic acids are key in determining the potency and selectivity of PPAR subtype transactivation. acs.org For example, optically active α-ethylphenylpropanoic acid derivatives have been identified as potent dual agonists for human PPARα and PPARδ. acs.org
Another study focused on the design of PPARγ-selective agonists by introducing a bulky benzyl (B1604629) group at the α-position of the carboxyl group in phenylpropanoic acids. nih.govacs.org Interestingly, this modification led to a reversal of the typical stereochemistry-activity relationship observed in other phenylpropanoic acid ligands. nih.govacs.org
The table below presents the PPAR transactivation activities of selected α-substituted phenylpropanoic acid derivatives.
| Compound | R | Stereoisomer | hPPARα EC50 (μM) | hPPARγ EC50 (μM) | hPPARδ EC50 (μM) |
| 4 | Ethyl | (S) | 0.013 | 0.43 | 0.003 |
| 4 | Ethyl | (R) | 0.17 | 2.1 | 0.11 |
| 5 | n-Propyl | (S) | >10 | 1.1 | 0.008 |
| 5 | n-Propyl | (R) | >10 | 2.5 | 0.098 |
| 7 | Benzyl | (S) | >10 | 0.18 | 1.5 |
| 7 | Benzyl | (R) | >10 | 0.03 | 0.13 |
Data adapted from research on phenylpropanoic acid-type PPARγ-selective agonists. nih.govacs.org
Prostate-Specific Membrane Antigen (PSMA) Targeting (referencing related compounds)
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein that is overexpressed in prostate cancer cells, making it a valuable target for diagnostic imaging and therapy. nih.govmdpi.com While direct studies on this compound for PSMA targeting are not available, the development of PSMA ligands often involves backbone structures that can be conceptually related.
Recent advancements in PSMA ligand design have focused on modifying existing backbone structures to improve affinity and tumor-targeting properties. nih.gov For instance, new photosensitizer-based dual-labeled PSMA ligands were developed by modifying the peptide linker of existing structures like PSMA-1007 and PSMA-617. nih.gov These modifications, which included substituting a glutamic acid with a lysine (B10760008) residue, resulted in high-affinity PSMA ligands with IC50 values all below 50 nM. nih.gov
The following table showcases the PSMA affinity of these newly developed ligands.
| Ligand | Backbone Based On | IC50 (nM) |
| PSMA-N01 | PSMA-1007 | 15.3 ± 1.1 |
| PSMA-N02 | PSMA-1007 | 12.8 ± 1.2 |
| PSMA-N03 | PSMA-617 | 42.1 ± 1.3 |
| PSMA-N064 | First-generation | 11.2 ± 1.1 |
Data from a study on theranostic PSMA ligands with optimized backbones. nih.gov
Growth Hormone Secretagogue Receptor Type 1 (GHSR) Activity (referencing related compounds)
The Growth Hormone Secretagogue Receptor Type 1a (GHSR-1a), also known as the ghrelin receptor, is a G protein-coupled receptor (GPCR) that plays a crucial role in a wide array of biological functions. nih.gov Its activation by the endogenous ligand ghrelin or synthetic agonists, known as growth hormone secretagogues (GHSs), stimulates the release of growth hormone from the pituitary gland. nih.gov Beyond this primary function, GHSR-1a activation is involved in regulating appetite, energy balance, glucose metabolism, and cell proliferation. nih.govnih.gov
The GHSR is a target for various synthetic ligands, including both peptidyl (e.g., GHRP-6) and non-peptidyl (e.g., MK-0677) molecules. nih.gov Upon activation, the receptor can trigger diverse intracellular signaling cascades, including those involving mitogen-activated protein kinase (MAPK), protein kinase A (PKA), and AMP-activated protein kinase (AMPK), depending on the cell type. wikipedia.org
While direct studies on this compound's activity at the GHSR are not available, the structure-activity relationships of other small molecules provide insights. Research into novel GPR40 agonists, another GPCR, identified a series of 3-aryl-3-(4-phenoxy)-propionic acid derivatives with significant activity. nih.gov For instance, certain bromophenyl derivatives of propionic acid were found to be potent GPR40 agonists, capable of inducing glucose-mediated insulin (B600854) secretion. nih.gov Given the structural similarities within the broader class of phenoxypropanoic acids, it is conceivable that derivatives could be designed to interact with other GPCRs, such as the GHSR. The development of such compounds often involves modifying the core scaffold to optimize binding affinity and functional activity at the target receptor. nih.govresearchgate.net
Antimicrobial Efficacy and Mechanisms of Action (referencing related compounds)
Infections caused by multidrug-resistant (MDR) pathogens are a major global health threat, necessitating the development of novel antimicrobial agents. mdpi.comnih.gov Research into related compounds, specifically 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, has shown promising, structure-dependent antimicrobial activity against both MDR bacteria and drug-resistant fungi. mdpi.com
Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant efficacy against a range of multidrug-resistant bacteria, including ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). mdpi.com The antimicrobial activity is highly dependent on the chemical substitutions on the core scaffold. mdpi.com
For example, hydrazone derivatives incorporating heterocyclic substituents showed potent, broad-spectrum activity. mdpi.comnih.gov These compounds were effective against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL and vancomycin-resistant Enterococcus faecalis (VRE) with MICs between 0.5 and 2 µg/mL. mdpi.comnih.gov Activity was also observed against Gram-negative pathogens, with MICs in the range of 8–64 µg/mL. mdpi.com The versatility of the amino acid scaffold allows for the integration of various chemical groups, which can potentially target multiple pathways in microbial cells and overcome existing resistance mechanisms. mdpi.com Other related structures, such as propionic acid itself, have also been shown to suppress the growth of MRSA. nih.gov
| Compound Type | Pathogen | Resistance Profile | MIC Range (µg/mL) | Reference |
|---|---|---|---|---|
| Hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid | Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1 - 8 | mdpi.com |
| Hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid | Enterococcus faecalis | Vancomycin-Resistant (VRE) | 0.5 - 2 | mdpi.com |
| Hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid | Gram-negative pathogens | Multidrug-Resistant | 8 - 64 | mdpi.com |
| Dihydrazide derivative of 3-((4-hydroxyphenyl)amino)propanoic acid | P. aeruginosa AR-1114 | Multidrug-Resistant | 32 | mdpi.com |
| Dihydrazide derivative of 3-((4-hydroxyphenyl)amino)propanoic acid | A. baumannii AR-0273 | Multidrug-Resistant | 32 | mdpi.com |
The same class of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has also been evaluated for activity against drug-resistant fungal pathogens, which pose a significant threat, particularly to immunocompromised individuals. mdpi.comnih.gov These compounds demonstrated substantial efficacy against various Candida species, including the emerging multidrug-resistant pathogen Candida auris. mdpi.com
Specifically, hydrazone derivatives containing heterocyclic substituents displayed the most potent and broad-spectrum antifungal effects. nih.gov MIC values against drug-resistant Candida species, including C. auris, were in the range of 8–64 µg/mL, with some derivatives showing activity as low as 0.5 µg/mL against certain strains. mdpi.comnih.gov These findings highlight the potential of this chemical scaffold as a foundation for developing new antifungal agents to combat resistant infections. mdpi.com The mechanism of action for some antifungal compounds involves the disruption of the fungal cell membrane, leading to altered morphology and cell death. frontiersin.org
| Compound Type | Pathogen | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| Hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid | Drug-resistant Candida species | 8 - 64 | mdpi.com |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Candida auris | 0.5 - 64 | mdpi.comnih.gov |
| Dimethylpyrole containing derivative of 3-((4-hydroxyphenyl)amino)propanoic acid | Drug-resistant Candida species | 8 - 16 | mdpi.com |
Modulation of Physiological Processes
The hypoxic (low oxygen) environment within solid tumors is a major cause of resistance to radiotherapy. nih.govphysiciansweekly.com One strategy to overcome this is the use of radiosensitizers, which increase the oxygen concentration within the tumor, thereby enhancing the efficacy of radiation treatment. physiciansweekly.comnih.gov Phenoxyaromatic acid analogues have been investigated as allosteric modifiers of hemoglobin, designed to decrease hemoglobin's affinity for oxygen and increase its release into tissues. nih.govnih.gov
These compounds bind to a site in the central water cavity of the hemoglobin tetramer, stabilizing the low-affinity "tense" (T-state) conformation. nih.govmdpi.com This leads to a right-shift in the oxygen-hemoglobin dissociation curve, quantified by an increase in the P50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated). nih.gov Efaproxiral is a well-known phenoxyaromatic acid that acts as a hemoglobin allosteric modulator. nih.govphysiciansweekly.com
Recent studies have focused on designing and synthesizing novel phenoxyacetic acid analogues with improved properties. nih.gov In vitro evaluations showed that certain new compounds, such as 19c and 19t, were more effective at increasing the P50 value of red blood cells compared to efaproxiral. nih.govphysiciansweekly.com Compound 19c, in particular, demonstrated a significant radiosensitization effect in an in vivo glioblastoma model without exhibiting cytotoxicity to normal cells. nih.govphysiciansweekly.com This highlights the potential of phenoxyaromatic acid structures to act as effective radiosensitizers for cancer therapy. nih.gov
| Compound | Change in P50 (ΔP50 mmHg) | Reference |
|---|---|---|
| Efaproxiral (Positive Control) | 36.40 | nih.govphysiciansweekly.com |
| Compound 18g | 35.71 | nih.gov |
| Compound 19c | 45.50 | nih.govphysiciansweekly.com |
| Compound 19m | 33.05 | nih.gov |
| Compound 19t | 44.38 | nih.govphysiciansweekly.com |
| Compound 19y | 38.78 | nih.gov |
The gut microbiota plays a pivotal role in host health and metabolic homeostasis by fermenting dietary components into a vast array of bioactive metabolites. frontiersin.orgmdpi.com Phenylpropanoic acids (PPAs) are a class of microbial metabolites produced from the breakdown of dietary polyphenols and amino acids, such as phenylalanine. frontiersin.orgmdpi.comnih.gov These compounds are recognized as important signaling molecules in the gut-liver axis, influencing host physiology. nih.gov
Studies have shown that gut microbiota-derived PPAs, such as 3-phenylpropionic acid, can have protective effects on the host. For instance, PPA has been demonstrated to alleviate acetaminophen-induced liver damage by repressing the expression of the hepatic enzyme CYP2E1, which is responsible for converting acetaminophen (B1664979) into a toxic metabolite. nih.govnih.gov This suggests that microbial production of PPA can directly modulate the host's drug metabolism pathways. nih.gov
Enzyme Inhibition and Functional Modulation
The biological activity of this compound extends to the inhibition of specific enzymes, thereby modulating their physiological functions. The following sections detail its inhibitory effects, drawing comparisons with related compounds to elucidate its potential mechanisms of action.
Inhibition of Porcine Kidney Aminopeptidase (B13392206) (referencing related compounds)
While direct inhibitory studies on this compound against porcine kidney aminopeptidases are not extensively detailed in available literature, the activity of related compounds provides a framework for understanding its potential role. Porcine kidney is a source of various cell surface zinc aminopeptidases, including aminopeptidase A, aminopeptidase N, and aminopeptidase W. nih.gov The inhibition of these enzymes can have significant physiological effects.
Several metallopeptidase inhibitors have been shown to be effective against these enzymes. For instance, amastatin (B1665947) and probestin (B1678240) are effective against all three aminopeptidases, with IC50 values in the low micromolar range. nih.gov Bestatin has been identified as a more potent inhibitor of aminopeptidase W compared to aminopeptidase N. nih.gov
Furthermore, certain inhibitors of angiotensin-converting enzyme (ACE) have demonstrated inhibitory activity against aminopeptidase P from porcine kidney cortex. nih.govug.edu.gh The most potent among these are carboxylalkyl compounds like cilazaprilat, enalaprilat, and ramiprilat, with IC50 values in the low micromolar range. nih.govug.edu.gh Sulfhydryl-containing ACE inhibitors such as captopril (B1668294) and YS980 also exhibit inhibitory effects, though they are generally less potent. nih.govug.edu.gh The structural features of these inhibitors, particularly their ability to chelate the active site zinc ion, are crucial for their activity. Given that this compound possesses a carboxylic acid moiety, it may exhibit a similar mechanism of interacting with the metalloenzyme's active site.
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Amastatin | Aminopeptidase A, N, W | 1.5-20 | nih.gov |
| Probestin | Aminopeptidase A, W | low µM range | nih.gov |
| Probestin | Aminopeptidase N | 0.05 | nih.gov |
| Bestatin | Aminopeptidase W | 7.9 | nih.gov |
| Bestatin | Aminopeptidase N | 89 | nih.gov |
| Cilazaprilat | Aminopeptidase P | 3-12 | nih.gov |
| Enalaprilat | Aminopeptidase P | 3-12 | nih.gov |
| Ramiprilat | Aminopeptidase P | 3-12 | nih.gov |
| Captopril | Aminopeptidase P | 110 | nih.gov |
| YS980 | Aminopeptidase P | 20 | nih.gov |
Antifolate Activity and Purine (B94841) Nucleotide Biosynthesis Inhibition (referencing related antifolates)
Antifolates are a class of drugs that interfere with the action of folic acid, a critical vitamin for the synthesis of nucleic acids and amino acids. nih.govmdpi.com They typically function by inhibiting key enzymes in the folate metabolic pathway, thereby disrupting the de novo synthesis of purine and pyrimidine (B1678525) nucleotides. nih.gov This disruption of nucleotide biosynthesis is a key mechanism for the action of many anticancer and antimicrobial agents. nih.govnih.gov
Classical antifolates, such as methotrexate, are structural analogues of folic acid and act as potent inhibitors of dihydrofolate reductase (DHFR). mdpi.commdpi.com The inhibition of DHFR leads to a depletion of tetrahydrofolate, a cofactor essential for the synthesis of purines and thymidylate. mdpi.com Other antifolates, like lometrexol, target different enzymes in the purine biosynthesis pathway, such as glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). mdpi.com
The structure of this compound, while not a classical folate analog, may allow it to interact with enzymes involved in nucleotide biosynthesis. The inhibition of this pathway can lead to a reduction in the cellular pools of purine nucleotides, which are essential for DNA and RNA synthesis. frontiersin.org The de novo purine synthesis pathway is a multi-step process that is tightly regulated by feedback inhibition from its end products, AMP and GMP. youtube.com Compounds that inhibit any of the enzymes in this pathway can effectively halt the production of these vital molecules. For instance, mycophenolic acid inhibits inosine (B1671953) monophosphate dehydrogenase, an enzyme crucial for the synthesis of GMP. youtube.com
| Compound | Target Enzyme(s) | Mechanism of Action | Reference |
|---|---|---|---|
| Methotrexate | Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS), ATIC | Inhibits the reduction of dihydrofolate to tetrahydrofolate, disrupting purine and thymidylate synthesis. | mdpi.com |
| Raltitrexed | Thymidylate Synthase (TS) | Directly inhibits thymidylate synthase. | nih.gov |
| Pralatrexate | Dihydrofolate Reductase (DHFR) | Inhibits DHFR with high affinity. | nih.gov |
| Pemetrexed | DHFR, TS, and other folate-dependent enzymes | Multi-targeted antifolate that inhibits several enzymes in the folate pathway. | mdpi.com |
| Lometrexol | Glycinamide Ribonucleotide Formyltransferase (GARFT) | Inhibits the first step in the de novo purine biosynthetic pathway. | mdpi.com |
| Mycophenolic acid | Inosine monophosphate dehydrogenase | Inhibits the conversion of IMP to GMP. | youtube.com |
Advanced Analytical and Methodological Approaches in Research
Spectroscopic and Chromatographic Techniques for Compound Characterization in Research Contexts
The precise identification and structural confirmation of "3-[4-(3-Oxobutyl)phenoxy]propanoic acid" are achieved through a combination of sophisticated spectroscopic and chromatographic methods. Each technique provides unique and complementary information, contributing to a complete chemical profile of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of "this compound". Both ¹H and ¹³C NMR spectroscopy are utilized to map the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected chemical shifts (δ) for the protons in "this compound" are predicted based on the functional groups present. compoundchem.com
| Proton Type | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |
| Carboxylic Acid (-COOH) | 10-13 | Singlet (broad) | 1H |
| Aromatic (C₆H₄) | 6.8-7.2 | Multiplet | 4H |
| Methylene (-OCH₂-) | ~4.2 | Triplet | 2H |
| Methylene (-CH₂COOH) | ~2.8 | Triplet | 2H |
| Methylene (-CH₂CO-) | ~2.9 | Triplet | 2H |
| Methylene (-COCH₂CH₂) | ~2.5 | Triplet | 2H |
| Methyl (-COCH₃) | ~2.1 | Singlet | 3H |
This table presents predicted ¹H NMR data based on standard chemical shift ranges. compoundchem.comdocbrown.infoorgchemboulder.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted chemical shifts for "this compound" are as follows:
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carbonyl (-C OOH) | 170-180 |
| Carbonyl (-C O-) | 205-215 |
| Aromatic (C-O) | 155-160 |
| Aromatic (C-H) | 115-130 |
| Aromatic (C-C) | 130-140 |
| Methylene (-OC H₂-) | 60-70 |
| Methylene (-C H₂COOH) | 30-40 |
| Methylene (-C H₂CO-) | 40-50 |
| Methylene (-COC H₂CH₂) | 30-40 |
| Methyl (-COC H₃) | 25-35 |
This table presents predicted ¹³C NMR data based on standard chemical shift ranges. hmdb.cadocbrown.info
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of "this compound" and to gain insights into its structure through fragmentation analysis. The predicted monoisotopic mass of this compound (C₁₃H₁₆O₄) is 236.1049 g/mol . uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
Electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion ([M]⁺) and various fragment ions. The fragmentation pattern can help to identify the different structural motifs within the molecule.
Predicted Fragmentation Pattern:
| m/z | Possible Fragment Ion | Fragment Lost |
| 236 | [C₁₃H₁₆O₄]⁺ | - |
| 219 | [C₁₃H₁₅O₃]⁺ | •OH |
| 191 | [C₁₂H₁₅O₂]⁺ | •COOH |
| 177 | [C₁₁H₁₃O₂]⁺ | •CH₂COOH |
| 163 | [C₁₀H₁₁O₂]⁺ | •CH₂CH₂COOH |
| 149 | [C₉H₉O₂]⁺ | •COCH₂CH₃ |
| 121 | [C₇H₅O₂]⁺ | •(CH₂)₃COCH₃ |
| 94 | [C₆H₆O]⁺ | •(CH₂)₂COOH, •(CH₂)₃COCH₃ |
| 77 | [C₆H₅]⁺ | •O(CH₂)₂COOH, •(CH₂)₃COCH₃ |
| 43 | [CH₃CO]⁺ | •C₁₁H₁₃O₃ |
This table presents a predicted fragmentation pattern based on common fragmentation pathways for carboxylic acids, ketones, and ethers. chim.ludocbrown.infodocbrown.info
PubChem provides predicted collision cross-section (CCS) values for various adducts of the molecule, which can be useful in ion mobility-mass spectrometry studies. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 237.1121 | 152.7 |
| [M+Na]⁺ | 259.0941 | 158.7 |
| [M-H]⁻ | 235.0976 | 154.6 |
Data sourced from PubChem. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in "this compound". The IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.
Characteristic IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |
| Carboxylic Acid | C=O stretch | 1760-1690 |
| Ketone | C=O stretch | ~1715 |
| Aromatic Ring | C=C stretch | 1600-1450 |
| Ether | C-O stretch | 1250-1050 |
| Alkane | C-H stretch | 3000-2850 |
This table is based on characteristic IR absorption frequencies for organic functional groups. docbrown.infonist.govdocbrown.inforesearchgate.net
The broad O-H stretching band of the carboxylic acid is a particularly distinctive feature. The two carbonyl stretching frequencies (from the carboxylic acid and the ketone) may overlap, but can often be resolved.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of "this compound" and for separating its enantiomers if it is a chiral compound.
Purity Determination: A reversed-phase HPLC (RP-HPLC) method is typically employed for purity analysis. A C18 column is a common choice for the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). pensoft.netresearchgate.netsymbiosisonlinepublishing.com Detection is commonly performed using a UV detector at a wavelength where the aromatic ring exhibits strong absorbance (e.g., around 220-280 nm). The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Enantiomeric Excess Determination: Since "this compound" possesses a stereocenter, it can exist as a pair of enantiomers. The determination of the enantiomeric excess (e.e.) is critical in pharmaceutical research. This is achieved using chiral HPLC. chiralpedia.comphenomenex.comphenomenex.com There are two main approaches:
Direct Method: This involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers, leading to two separate peaks in the chromatogram. Polysaccharide-based CSPs are widely used for this purpose. phenomenex.comnih.govnih.gov
Indirect Method: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. chiralpedia.com
The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
Computational Chemistry and Molecular Modeling
Computational methods provide valuable insights into the properties and potential biological activity of "this compound" at a molecular level.
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method is instrumental in understanding the potential interactions of "this compound" with biological targets. Given its structural similarity to known G-protein coupled receptor 40 (GPR40) agonists, molecular docking studies could be performed to investigate its binding to this receptor. researchgate.netscienceopen.comnih.govnih.gov
The process involves:
Preparation of the Receptor and Ligand: A high-resolution 3D structure of the target receptor (e.g., GPR40) is obtained from a protein database. The 3D structure of "this compound" is generated and optimized.
Docking Simulation: A docking algorithm is used to place the ligand into the binding site of the receptor in various conformations and orientations.
Scoring and Analysis: The different poses are scored based on their predicted binding affinity. The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor. researchgate.netscienceopen.comresearchgate.net
These simulations can provide a rational basis for the observed biological activity and guide the design of new analogs with improved potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
No published QSAR models or studies focusing on this compound were found. Research in this area typically involves correlating the structural features of a series of compounds with their biological activities, but this specific molecule does not appear in the available literature as part of such an analysis.
In Vitro and Ex Vivo Biological Assay Development
Specific data from the following assay types involving this compound are not available in the public domain.
Dynamic Mass Redistribution Assays for Receptor Activation
No studies utilizing Dynamic Mass Redistribution (DMR) assays to evaluate the receptor activation profile of this compound could be located.
Red Blood Cell Studies for Oxygen Affinity Modulation
There is no available research documenting the use of this compound in red blood cell studies to assess its potential effects on oxygen affinity modulation.
Cell-Based Assays for Target Selectivity
Information regarding the target selectivity of this compound as determined by specific cell-based assays is not present in the reviewed scientific literature.
High-Throughput Ultrafiltration LC-MS Platforms for Ligand Discovery
No literature was found that describes the use of high-throughput ultrafiltration Liquid Chromatography-Mass Spectrometry (LC-MS) platforms for the discovery or characterization of this compound as a ligand for any biological target.
Preclinical Pharmacological Investigations
A comprehensive search yielded no preclinical pharmacological data for this compound. This includes studies on its mechanism of action, efficacy in animal models, or general pharmacological profile.
In Vivo Animal Models for Efficacy Evaluation (e.g., radiosensitization in mouse models)
A thorough review of published scientific literature reveals no available data from in vivo animal models designed to evaluate the efficacy of this compound. Specifically, there are no documented studies investigating its potential as a radiosensitizer in mouse models or other animal systems. Research in this area would typically involve administering the compound to tumor-bearing animals in combination with radiation therapy and comparing the outcomes to control groups receiving radiation alone. Key endpoints would include tumor growth delay, local tumor control, and survival rates. The absence of such studies indicates that the in vivo radiosensitizing effects of this specific compound have not been reported in the public domain.
Pharmacokinetic Profiling in Experimental Species
There is currently no publicly available scientific literature detailing the pharmacokinetic profiling of this compound in any experimental species. Pharmacokinetic studies are fundamental to drug development, providing critical information on the absorption, distribution, metabolism, and excretion (ADME) of a compound. Such profiling would typically involve administering the compound to animal subjects (e.g., rats, mice) and measuring its concentration in plasma and various tissues over time. This analysis yields key parameters such as bioavailability, half-life, clearance, and volume of distribution. Without these data, the systemic exposure and physiological disposition of this compound following administration remain uncharacterized.
Structure Activity Relationships Sar and Structural Analogue Studies
Systematic Modification of the Phenoxy and Propanoic Acid Moieties
The core structure of 3-[4-(3-Oxobutyl)phenoxy]propanoic acid offers several sites for modification, primarily the phenoxy ring, the propanoic acid chain, and the 3-oxobutyl substituent.
Phenoxy Moiety Modifications: The substitution pattern on the phenoxy ring can significantly influence the compound's interaction with its biological target. The electronic and steric properties of substituents can alter the binding affinity and selectivity. For instance, in related series of phenoxyacetic acid derivatives, the introduction of halogen atoms or other aromatic rings has been shown to be crucial for improving biological activity. Modifications could include the introduction of small alkyl groups, halogens (e.g., chlorine, fluorine), or methoxy (B1213986) groups at various positions on the phenyl ring to probe the steric and electronic requirements of the binding pocket.
Propanoic Acid Moiety Modifications: The propanoic acid side chain is a critical component, likely involved in key interactions with the target protein, such as forming hydrogen bonds or salt bridges. Key modifications to this moiety include:
Alpha-substitution: Introducing substituents at the alpha-position of the propanoic acid can impact both potency and stereochemistry. In studies of substituted phenylpropanoic acids, the nature and stereochemistry of the alpha-substituent were found to be critical for determining the potency and selectivity of biological activity.
Chain length: Altering the length of the carboxylic acid chain (e.g., from propanoic to acetic or butanoic acid) can affect the optimal positioning of the acidic group within the binding site.
Carboxylic acid bioisosteres: Replacing the carboxylic acid group with bioisosteres such as tetrazoles or hydroxamic acids can modulate the acidity, metabolic stability, and pharmacokinetic properties of the molecule.
3-Oxobutyl Moiety Modifications: The 3-oxobutyl group provides a distinct pharmacophoric feature. Modifications to this chain can explore the importance of the ketone functionality and the alkyl chain length.
Ketone position: Shifting the position of the carbonyl group along the alkyl chain (e.g., to the 2- or 4-position) would help to determine the optimal distance between the ketone and the phenoxy ring.
Chain length and branching: Varying the length of the alkyl chain (e.g., from oxobutyl to oxopentyl or oxopropyl) and introducing branching can probe the size and shape of the hydrophobic pocket that accommodates this side chain. For example, studies on phenyl alkyl ketones have shown that longer alkyl chains can lead to additional van der Waals interactions with the target. nih.gov
Carbonyl reduction or replacement: Reducing the ketone to a hydroxyl group would indicate the importance of the hydrogen bond accepting capability of the carbonyl oxygen. Replacing the ketone with other functional groups, such as an ether or an amide, could also provide valuable SAR insights.
The following table summarizes potential modifications and their rationale:
| Moiety | Position of Modification | Type of Modification | Rationale for Biological Activity |
| Phenoxy Ring | Ortho, Meta, Para | Halogenation (F, Cl, Br) | Modulate electronic properties and lipophilicity. |
| Ortho, Meta, Para | Alkylation (e.g., -CH₃) | Probe steric tolerance of the binding site. | |
| Para | Aromatic Substitution | Explore potential for additional π-π stacking interactions. | |
| Propanoic Acid | Alpha-position | Alkylation (e.g., -CH₃, -C₂H₅) | Investigate impact on potency and stereoselectivity. |
| Carboxyl Group | Esterification | Prodrug strategy to improve bioavailability. | |
| Carboxyl Group | Bioisosteric Replacement (e.g., Tetrazole) | Enhance metabolic stability and modify acidity. | |
| 3-Oxobutyl Chain | Carbonyl Group | Reduction to Hydroxyl | Determine the importance of the hydrogen bond acceptor. |
| Alkyl Chain | Varying Length (C3-C5) | Optimize hydrophobic interactions. | |
| Alkyl Chain | Introduction of Branching | Probe the shape of the binding pocket. |
Influence of Substituents on Biological Potency and Selectivity
The introduction of various substituents at different positions of the this compound scaffold can have a profound impact on its biological potency and selectivity. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, hydrophobic or hydrophilic—plays a key role in fine-tuning the molecule's interaction with its biological target.
In many classes of biologically active compounds, including aryl propionic acid derivatives, the presence of specific substituents on the aromatic ring is a well-established strategy to enhance activity. For instance, the addition of electron-withdrawing groups like halogens can alter the pKa of the propanoic acid moiety, potentially leading to stronger interactions with positively charged residues in the binding site.
The table below illustrates the potential effects of different substituents on the phenoxy ring, based on general principles observed in related compound series.
| Substituent Type | Position | Example | Potential Effect on Potency | Potential Effect on Selectivity |
| Electron-Withdrawing | Para | -Cl, -CF₃ | May increase potency by enhancing electrostatic interactions. | Can influence selectivity by altering the electronic distribution of the molecule. |
| Electron-Donating | Meta | -OCH₃ | Could either increase or decrease potency depending on the specific target interactions. | May alter selectivity by modifying hydrogen bonding capabilities. |
| Bulky Alkyl | Ortho | -C(CH₃)₃ | Likely to decrease potency due to steric hindrance, unless the binding pocket has a corresponding large cavity. | May increase selectivity if one target can accommodate the bulky group while another cannot. |
| Hydrophilic | Para | -OH | Could enhance potency if a hydrogen bond can be formed with the target. | May impact selectivity by favoring interactions with more polar binding sites. |
The selectivity of analogues is also a critical consideration. By strategically placing substituents, it may be possible to favor binding to one biological target over another. For example, a substituent that creates a steric clash in the binding site of an off-target protein while being well-tolerated by the intended target can significantly improve the selectivity profile of the compound.
Design Principles for Novel Analogues with Enhanced Activity
Based on the SAR insights gathered from systematic modifications, several design principles can be formulated for the development of novel analogues of this compound with enhanced activity.
One key principle is the optimization of hydrophobic and electrostatic interactions . This can be achieved by exploring a range of substituents on the phenoxy ring. For example, if initial studies indicate that a hydrophobic pocket is present in the target's binding site, introducing larger, lipophilic groups on the phenoxy ring could be beneficial. Conversely, if key hydrogen bonding interactions are identified, the incorporation of hydrogen bond donors or acceptors would be a rational design strategy.
Another important design principle is the conformational constraint of the molecule. The flexibility of the propanoic acid and oxobutyl chains allows the molecule to adopt multiple conformations. Introducing rigid elements, such as a double bond or a small ring system, could lock the molecule into a more bioactive conformation, thereby increasing its potency.
Furthermore, the concept of bioisosterism is a powerful tool in drug design. nih.gov As mentioned earlier, replacing the carboxylic acid with a tetrazole ring is a common strategy to improve metabolic stability and oral bioavailability. Similarly, the ketone in the 3-oxobutyl side chain could be replaced with other groups that maintain its hydrogen bonding capacity but offer different electronic and steric properties.
A third design principle involves the use of structure-based drug design if the three-dimensional structure of the biological target is known. Molecular docking studies can be employed to predict the binding modes of proposed analogues, allowing for the prioritization of compounds for synthesis that are predicted to have the most favorable interactions with the target.
Future Perspectives and Research Gaps
Unexplored Biological Targets and Therapeutic Avenues
The therapeutic potential of 3-[4-(3-Oxobutyl)phenoxy]propanoic acid remains largely uncharted territory. However, the diverse biological activities of structurally similar compounds suggest several promising areas for future investigation.
Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated potential as anticancer and antioxidant agents. nih.govmdpi.com Studies on these compounds revealed structure-dependent antimicrobial activity against multidrug-resistant bacterial and fungal pathogens. nih.govmdpi.com Specifically, certain derivatives were shown to reduce the viability of A549 non-small cell lung cancer cells and inhibit their migration. nih.gov Further research into this compound could explore similar cytotoxic and antimicrobial activities.
Additionally, related propanoic acid derivatives have been investigated for their role as GPR40 agonists, which are of interest in the context of metabolic diseases. nih.gov Other similar compounds have been utilized in the development of anti-inflammatory and analgesic medications. chemimpex.com Another related structure, 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid, has been identified as a selective leukotriene B4 receptor antagonist, indicating potential for treating inflammatory conditions like colitis. nih.gov These findings suggest that this compound could be screened for activity against a range of biological targets, including those involved in cancer, microbial infections, inflammation, and metabolic disorders.
Table 1: Potential Biological Targets for this compound Based on Related Compounds
| Potential Target Class | Specific Examples from Related Compounds | Potential Therapeutic Area |
|---|---|---|
| Cancer-related targets | Enzymes and pathways involved in A549 non-small cell lung cancer proliferation and migration | Oncology |
| Microbial targets | Mechanisms essential for the survival of multidrug-resistant bacteria and fungi | Infectious Diseases |
| G-protein coupled receptors | GPR40 | Metabolic Disorders |
Development of Advanced Synthetic Strategies
The synthesis of various phenoxy propanoic acid derivatives has been documented, providing a foundation for developing advanced synthetic strategies for this compound.
Current methodologies for similar structures often involve multi-step processes. For instance, the synthesis of certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives begins with well-established methods to prepare the initial compounds, followed by modifications such as hydrazinolysis and reactions with aromatic aldehydes to produce a variety of derivatives. nih.gov Other approaches involve the condensation of succinic anhydride (B1165640) with anisole (B1667542) in the presence of aluminum chloride. researchgate.net
Future research could focus on developing more efficient and stereoselective synthetic routes to this compound. This could involve exploring novel catalysts, optimizing reaction conditions to improve yields, and designing one-pot synthesis procedures to reduce the number of steps and resource consumption. The development of scalable and cost-effective synthetic methods will be crucial for enabling further biological evaluation and potential commercialization.
Integration of Multi-Omics Data in Mechanistic Understanding
To gain a comprehensive understanding of the biological effects of this compound, the integration of multi-omics data will be indispensable. A multi-omics approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, can provide a system-wide view of the cellular response to a compound. nih.gov
For example, in the study of an anti-tubercular fatty acid analog, a multi-omics investigation revealed significant alterations in bacterial metabolism, including fatty acid biosynthesis and pyrimidine (B1678525) metabolism. nih.gov This level of detail would be invaluable for elucidating the mechanism of action of this compound. By identifying the specific pathways and biomolecules affected by the compound, researchers can uncover its primary targets and any off-target effects. nih.gov
Future studies on this compound should aim to incorporate multi-omics approaches to:
Identify the molecular targets and pathways modulated by the compound.
Uncover potential biomarkers for its activity.
Develop a comprehensive understanding of its mechanism of action.
Such an approach has been proven useful in gaining detailed information on mechanisms of action, which can facilitate the development of new therapeutics. mdpi.com For instance, multi-omics characterization of the unsaturated fatty acid biosynthesis pathway has provided prognostic value in colon cancer. nih.gov
Q & A
Advanced Research Question
Isotopic labeling : Synthesize ¹³C-labeled this compound to trace metabolic pathways in cell cultures.
Metabolomic profiling : Use LC-QTOF-MS to detect metabolites in hepatic microsomal incubations.
Enzyme kinetics : Measure Michaelis-Menten parameters (Km, Vmax) for putative enzymes (e.g., acyltransferases) using spectrophotometric assays.
Caution : Account for competing pathways (e.g., β-oxidation of the 3-oxobutyl group) that may complicate data interpretation.
How should researchers design experiments to investigate the compound’s photochemical behavior?
Advanced Research Question
- Photostability chambers : Expose the compound to UV-A/UV-B light (310–400 nm) and monitor degradation via HPLC-PDA .
- Reactive oxygen species (ROS) detection : Use fluorescent probes (e.g., Singlet Oxygen Sensor Green) to quantify ROS generation during irradiation.
- Quantum yield calculation : Determine the efficiency of photodegradation using actinometry.
Structural insights : The phenoxy group may act as a chromophore, while the 3-oxobutyl moiety could participate in Norrish-type reactions.
What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Question
- Hazard assessment : Review Safety Data Sheets (SDS) for analogs (e.g., ) to infer risks (e.g., skin/eye irritation).
- Exposure control : Use fume hoods for powder handling and wear nitrile gloves.
- Emergency procedures : Maintain eyewash stations and consult occupational health specialists for exposure incidents (per ).
How can researchers address solubility challenges in aqueous and organic matrices?
Basic Research Question
- Co-solvent systems : Test mixtures like DMSO-water or ethanol-PBS to enhance solubility.
- pH adjustment : Ionize the carboxylic acid group (pKa ~4–5) by raising pH to 7–8.
- Surfactant use : Incorporate polysorbate 80 or cyclodextrins for colloidal dispersion.
Analytical validation : Confirm solubility via dynamic light scattering (DLS) for nanoparticle formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
